1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine (CAS 15875-13-5), widely recognized in the commercial sector under trade names such as Polycat 41, is a highly specialized tertiary amine catalyst used in the production of rigid polyurethane (PUR) and polyisocyanurate (PIR) foams. Unlike conventional single-function additives, this hexahydrotriazine derivative serves as a moderately active trimerization catalyst while simultaneously exhibiting excellent blowing capability by strongly promoting the isocyanate-water (urea) reaction . This dual functionality makes it an essential procurement target for manufacturers of water-co-blown rigid systems, appliance insulation, and continuous building panels, where balancing rapid volumetric expansion with robust back-end crosslinking is critical for achieving low-density, dimensionally stable materials.
Attempting to substitute 1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine with generic amine gelling catalysts (e.g., TEDA) or standard blowing amines (e.g., PMDETA) fundamentally fails because these generic alternatives cannot initiate the critical isocyanurate ring formation (trimerization) required for the thermal stability and fire resistance of PIR foams [1]. Conversely, substituting it with traditional metal carboxylate trimerization catalysts (such as Potassium Octoate) or delayed-action amines (like DABCO TMR-30) often results in insufficient blowing activity, leading to sluggish cream times, poor foam flowability, and higher-than-desired densities in water-blown systems [2]. The specific molecular architecture of this compound—featuring three dimethylaminopropyl arms on a triazine core—provides a precisely tuned catalytic profile that prevents the processing bottlenecks and structural defects typically encountered when formulators attempt to manually blend disparate blowing and trimerization catalysts.
Fiber optic FTIR monitoring of the isocyanate-water (urea) and trimerization reactions reveals that 1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine exhibits significantly higher blowing efficiency than standard delayed-action trimerization catalysts like 2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30) or DABCO TMR-30[1]. While TMR-30 is classified primarily as a weak trimerization catalyst with minimal blowing action, this triazine derivative actively drives urea formation at both the core and surface of the foam. This enables rapid cream times while still ensuring the back-end trimerization necessary for PIR structural integrity [2].
| Evidence Dimension | Blowing capability (Urea formation rate) |
| Target Compound Data | High urea formation rate (strong simultaneous blowing and trimerization) |
| Comparator Or Baseline | DABCO TMR-30 / DMP-30 (Weak blowing / delayed action) |
| Quantified Difference | Provides dual-action blowing and trimerization, eliminating the need for heavy supplementation with dedicated blowing catalysts. |
| Conditions | Water-co-blown rigid PUR/PIR foam formulations monitored via FTIR |
Procurement teams can reduce the complexity and cost of their catalyst packages by utilizing this compound to handle both blowing and trimerization in rigid foam systems.
In comparative kinetic studies evaluating co-catalysts for Titanium/Zirconium metal-organic systems, the use of standard blowing or gelling amines (like PMDETA or DABCO S-25) resulted in prolonged room-temperature gel times ranging from 10 to 19 minutes[1]. In contrast, integrating 1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine as the co-catalyst drastically accelerated the reaction, reducing the gel time to approximately 4.5 minutes. This performance closely matches or exceeds the rapid curing profiles traditionally achieved only by highly toxic, environmentally restricted mercury-based catalysts [1].
| Evidence Dimension | Room-Temperature Gel Time |
| Target Compound Data | ~4.5 minutes (when used as a co-catalyst with Ti/Zr) |
| Comparator Or Baseline | PMDETA or DABCO S-25 co-catalysts (10.0 to 19.0 minutes) |
| Quantified Difference | Over 50% reduction in gel time compared to standard amine co-catalysts. |
| Conditions | Polyurethane elastomer/foam curing with Ti/Zr metal-organic catalysts at room temperature |
This rapid gelation allows manufacturers to achieve fast demolding times and high throughput without relying on heavily regulated mercury catalysts.
In the production of rigid appliance foams (such as refrigerator insulation), achieving dimensional stability at low densities is a primary manufacturing challenge. 1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine chemically integrates into the polyurethane matrix and promotes strong back-end crosslinking[1]. Compared to formulations relying solely on standard urethane catalysts (which often suffer from high shrinkage at low densities), the inclusion of this triazine catalyst ensures the formation of stable isocyanurate trimers, significantly reducing foam shrinkage and improving the compressive strength of the final molded product [2].
| Evidence Dimension | Foam Dimensional Stability / Shrinkage |
| Target Compound Data | High stability due to moderate trimerization and matrix integration |
| Comparator Or Baseline | Standard urethane gelling/blowing catalysts (high shrinkage at low density) |
| Quantified Difference | Prevents structural deformation by ensuring adequate isocyanurate crosslinking during the final curing phase. |
| Conditions | HCFC-141b or pentane/water-blown rigid appliance foams |
Ensures that low-density insulation panels maintain their structural integrity, aesthetic flatness, and thermal resistance over the lifespan of the appliance.
Because of its excellent blowing capability combined with moderate trimerization activity, this compound is ideal for the continuous lamination of PIR insulation boards. It provides the necessary early-stage gas expansion (cream time) while ensuring the rapid back-end cure required for the board to withstand cutting and stacking immediately off the production line [1].
In appliance manufacturing, expanding foam must flow into complex cabinet cavities before rapidly gelling to prevent voids. This catalyst is utilized to balance the blowing reaction (filling the mold) with the trimerization reaction, yielding a rigid, dimensionally stable foam that supports the appliance walls without post-demold expansion or shrinkage [1].
For rigid spray foam applications, particularly those co-blown with water, this compound acts as a critical co-catalyst. It promotes rapid surface cure and enhances the overall compressive strength of the applied layer, preventing the foam from sagging or dripping during vertical application while improving the fire-retardant properties of the building envelope [2].
Corrosive;Irritant